
4-(5-Bromothiophen-2-yl)thiazol-2-amine
Overview
Description
4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of bromine in the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated significant antifungal activity against C. albicans .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 26116 , which falls within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-2 enzymes
Cellular Effects
Some thiazole derivatives have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7)
Molecular Mechanism
Molecular docking studies of similar thiazole derivatives have shown good docking scores within the binding pocket of selected proteins This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine typically involves the bromination of thiophene followed by the formation of the thiazole ring. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a cyclization reaction with thioamide to form the thiazole ring. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles and thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring and a brominated thiophene moiety, giving it unique electronic properties and reactivity, making it suitable for applications in medicinal chemistry and materials science. Its structural components allow it to interact with biological targets, making it a candidate for therapeutic applications. The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis method, by reacting α-halo ketones with thioamides under acidic conditions. For example, 5-bromothiophene-2-carbaldehyde can react with a thioamide to yield the desired thiazole derivative.
Scientific Research Applications
This compound has applications in antimicrobial and anticancer research. Studies focus on its binding mechanisms with biological targets such as enzymes and receptors to understand its potential therapeutic effects and optimize its pharmacological profile.
Antimicrobial Activity
Research indicates that this compound has antimicrobial properties, with inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action may disrupt bacterial lipid biosynthesis or interfere with cell wall synthesis.
Key findings:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 32 µg/mL against Staphylococcus aureus, showing antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Methicillin-resistant Staphylococcus aureus | 16 |
A study evaluated the antimicrobial activity of thiazole derivatives, including this compound, and the results indicated inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The compound appears to induce apoptosis through mechanisms such as estrogen receptor inhibition and cell cycle arrest.
Anticancer Activity Overview:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Estrogen receptor inhibition |
HeLa | 15.0 | Induction of apoptosis |
A549 | 18.3 | Cell cycle arrest |
In a study on breast cancer treatment, the compound was tested against MCF-7 cells, demonstrating an IC50 value of 12.5 µM, and mechanistic studies suggested the compound induces apoptosis through the mitochondrial pathway.
Case Studies
Several case studies have explored the potential applications of 4-(5-Bromothiophen-2-yl)thiazol-2-amines in medicinal chemistry:
- Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against drug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
- Cancer Treatment Research : An investigation focused on its anticancer properties, revealing that modifications to the thiazole core could enhance cytotoxicity against specific cancer types and emphasized structure–activity relationships that could inform future drug design efforts.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)thiazol-2-amine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4-(4-Bromothiophen-2-yl)thiazol-2-amine derivatives
Uniqueness
4-(5-Bromothiophen-2-yl)thiazol-2-amine is unique due to the presence of both a brominated thiophene ring and a thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry .
Biological Activity
4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound features a thiazole ring fused with a brominated thiophene moiety, which contributes to its unique electronic properties and reactivity. The thiazole ring is known for its ability to interact with enzyme active sites, potentially inhibiting their function, while the brominated thiophene enhances binding affinity to various biological receptors.
Synthesis Methods
The synthesis of this compound typically employs the Hantzsch thiazole synthesis method. This involves reacting α-halo ketones with thioamides under acidic conditions. For example, 5-bromothiophene-2-carbaldehyde can be reacted with a thioamide to yield the desired thiazole derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound has been shown to achieve sub-micromolar minimum inhibitory concentrations (MIC), highlighting its potential as a novel anti-tubercular agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that derivatives of thiazoles exhibit promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, certain derivatives demonstrated comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil .
The mode of action for this compound appears to involve the inhibition of specific enzymes critical for microbial growth and cancer cell proliferation. Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, leading to inhibition of their activity. For example, interactions with VEGFR-2 have been noted, which is crucial in cancer progression .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(4-Bromophenyl)thiazol-2-amine | Contains a phenyl ring instead of a thiophene ring | Antimicrobial and anticancer activity |
5-Bromo-4-(thiophen-2-yl)thiazol-2-amines | Bromine on the thiazole ring | Antimicrobial activity |
4-(3-Bromothiophen-2-yl)thiazol-2-amines | Variation in bromine position | Variable biological activity |
The unique combination of the brominated thiophene and thiazole rings in 4-(5-Bromothiophen-2-yl)thiazol-2-amines provides distinct electronic properties that enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy Against Mycobacterium tuberculosis :
- Anticancer Activity Evaluation :
- Molecular Docking Studies :
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHPDCFNLBMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956282 | |
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34801-14-4 | |
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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